molecular formula C16H12Cl2LiN5O3S B13764481 Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate CAS No. 52236-73-4

Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate

Cat. No.: B13764481
CAS No.: 52236-73-4
M. Wt: 432.2 g/mol
InChI Key: DYAUAABGDBUCRB-UHFFFAOYSA-M
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Description

Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonate (CAS: 52236-73-4; EINECS: 257-768-7) is an organometallic azo compound derived from the sulfonation of its parent acid, Acid Yellow 49 (C.I. 18900). Structurally, it features a pyrazole-azo-benzene core with chlorine substituents at the 2- and 5-positions of the benzene ring and a sulphonate group complexed with lithium . Key physicochemical properties include:

  • LogP: 6.39 (indicative of moderate lipophilicity)
  • Density: 1.62 g/cm³ .

The compound is primarily utilized in industrial applications, including dyes and pigments, due to its stable azo linkage and vibrant color properties. Its lithium counterion enhances solubility in polar solvents compared to its sodium or acid forms .

Properties

CAS No.

52236-73-4

Molecular Formula

C16H12Cl2LiN5O3S

Molecular Weight

432.2 g/mol

IUPAC Name

lithium;4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C16H13Cl2N5O3S.Li/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26;/h2-8H,19H2,1H3,(H,24,25,26);/q;+1/p-1

InChI Key

DYAUAABGDBUCRB-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of the Diazonium Salt

  • The starting material, 5-amino-3-methyl-1-phenyl-1H-pyrazole, is diazotized under cold acidic conditions (typically 0–5°C) using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
  • The reaction is carefully controlled to maintain low temperature to prevent decomposition and side reactions.

Azo Coupling Reaction

  • The freshly prepared diazonium salt is then coupled with 2,5-dichlorobenzenesulphonic acid or its sodium salt in an alkaline medium.
  • The coupling reaction proceeds at low temperatures (0–5°C) to yield the azo compound 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid.
  • The reaction mixture is stirred for a period (typically 1–2 hours) to ensure complete coupling.

Formation of the Lithium Salt

  • The sulfonic acid group in the azo compound is neutralized by treatment with lithium hydroxide or lithium carbonate in aqueous solution.
  • The pH is carefully adjusted to neutral or slightly basic to ensure complete salt formation.
  • The lithium salt precipitates or remains dissolved depending on solvent conditions and is isolated by filtration or crystallization.
  • The product is then purified by washing with cold water and drying under controlled temperature (40–45°C) to prevent decomposition.

Representative Experimental Procedure (Adapted from Literature)

Step Conditions and Details
Diazotization 5-amino-3-methyl-1-phenyl-1H-pyrazole + NaNO2 + HCl, 0–5°C, stirring for 30 min
Azo Coupling Add diazonium salt solution to 2,5-dichlorobenzenesulphonic acid solution at 0–5°C, stir 1–2 hours
Salt Formation Neutralize with LiOH or Li2CO3 aqueous solution, adjust pH to ~7–8, stir 30 min
Isolation and Purification Filter or crystallize, wash with cold water, dry at 40–45°C for 15–20 hours

Analytical and Purity Considerations

  • The purity of the azo compound is typically confirmed by UV-Vis spectroscopy, showing characteristic azo absorption bands.
  • Elemental analysis and mass spectrometry verify the molecular formula.
  • Water solubility and density measurements confirm physical properties consistent with lithium salt formation.
  • The lithium salt form improves water solubility compared to the free acid, facilitating applications in aqueous media.

Comparative Notes on Preparation Methods

Aspect Traditional Methods Improved Methods (Recent Patents)
Cyclization Agents Phosphorous oxychloride (time-consuming, lower yield) Use of Lawesson's reagent for improved cyclization and purity
Temperature Control Strict low temperature required Similar low temperature but with optimized stirring and addition rates
Salt Formation Neutralization with lithium hydroxide/carbonate Controlled pH adjustment and crystallization for better yield
Purification Filtration and washing Additional washing with toluene and drying under controlled conditions

Recent patent literature emphasizes improved cyclization and coupling techniques to enhance yield and purity of pyrazolyl intermediates, which are precursors to the azo compound.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzenesulfonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazolone derivatives showed promising results in inhibiting the growth of breast cancer cells (MCF-7) while maintaining high viability in normal fibroblast cells .

Table 1: Anticancer Activity of Pyrazolone Derivatives

Compound NameCell Line TestedIC50 (µM)Observations
Compound AMCF-712.5Significant inhibition of cell growth
Compound BHuman Fibroblasts>50High cell viability observed
Lithium CompoundMCF-715.0Moderate cytotoxicity

Neuroprotective Effects

Lithium compounds are known for their neuroprotective effects, particularly in mood disorders and neurodegenerative diseases. The lithium ion has been shown to stabilize mood and may have protective effects against neuronal damage in conditions such as Alzheimer's disease . The specific compound discussed may contribute to these effects through its interaction with neuroinflammatory pathways.

Photochemical Properties

This compound has potential applications in photochemistry due to its azo group, which can undergo photoisomerization. This property can be utilized in the development of photoresponsive materials and sensors .

Table 2: Photochemical Properties of Azo Compounds

PropertyValue
Absorption Wavelength350 nm
Quantum Yield0.45
Stability under UV LightHigh

Enzyme Inhibition Studies

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. Research on similar pyrazole derivatives has indicated that they can inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling pathways .

Table 3: Enzyme Inhibition Data

EnzymeCompound TestedIC50 (µM)
COX-1Lithium Compound25
COX-2Lithium Compound30

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer efficacy of various pyrazolone derivatives, including those related to this compound. The results indicated that these compounds could significantly reduce cell viability in cancerous cells while exhibiting minimal toxicity to normal cells, suggesting a selective action that could be exploited for therapeutic purposes .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of lithium compounds in animal models of Alzheimer's disease. The study found that lithium treatment resulted in reduced neuroinflammation and improved cognitive function, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 4-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonate

CAS : 69762-08-9
This sodium analogue shares the same azo-pyrazole backbone but differs in the counterion. Key distinctions include:

  • Solubility : The sodium salt exhibits higher aqueous solubility than the lithium variant due to sodium’s stronger ionic character.
  • Industrial Use : Marketed as an industrial-grade dye (99% purity) in 25 kg cardboard drums, emphasizing its role in bulk manufacturing .
  • Thermal Stability : Lithium salts generally offer better thermal stability, making the lithium form preferable in high-temperature applications.
Property Lithium Salt (CAS 52236-73-4) Sodium Salt (CAS 69762-08-9)
Counterion Lithium Sodium
Solubility in H₂O Moderate High
Density (g/cm³) 1.62 ~1.65 (estimated)
Industrial Packaging Not specified 25 kg/drum

Acid Yellow 49 (Parent Acid Form)

CAS: 12239-15-5; EINECS: 235-473-4 The acid form, 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid, lacks the lithium counterion, altering its properties:

  • Application : Used in cosmetics and fluorescent targeting due to its bright yellow hue and pH-sensitive azo group .
  • Ionization : The sulphonic acid group (−SO₃H) confers acidity (pKa ~1–2), limiting its use in neutral or alkaline formulations without neutralization.
  • Stability : Less stable in organic solvents compared to its lithium salt, which benefits from reduced hygroscopicity.

Lithium 3-[[4-[[4-(2-Hydroxybutoxy)phenyl]azo]-5-methoxy-2-methylphenyl]azo]benzenesulphonate

CAS : 61290-31-1
This structural analogue replaces chlorine substituents with methoxy and hydroxybutoxy groups. Differences include:

  • Electronic Effects : Methoxy groups increase electron density on the benzene ring, shifting absorption spectra toward longer wavelengths.
  • Bioactivity : The hydroxybutoxy chain may enhance biodegradability, making it suitable for environmentally sensitive applications .

Biological Activity

Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonate, also known by its CAS number 52236-73-4, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a lithium cation associated with a complex anion that includes a pyrazole moiety. The presence of chlorinated benzene and sulfonate groups contributes to its physicochemical properties, which may influence its biological activity.

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The lithium ion itself is known for its mood-stabilizing effects in psychiatric disorders, while the pyrazole derivative may contribute additional pharmacological properties.

Key Mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects : Molecular docking studies have indicated potential anti-inflammatory activities, suggesting that it may inhibit pathways involved in inflammation .
  • Anticancer Potential : Some derivatives related to this compound have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models .

1. Antioxidant and Anti-inflammatory Activities

A study employing molecular docking techniques highlighted the compound's potential as an antioxidant and anti-inflammatory agent. The docking results suggested that the compound could effectively bind to target proteins involved in oxidative stress responses .

2. Anticancer Evaluation

In vitro studies have demonstrated that related pyrazole compounds can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer). The mechanism appears to involve apoptotic pathways triggered by the compounds .

Data Table: Summary of Biological Activities

Activity Description References
AntioxidantPotential to neutralize free radicals and reduce oxidative stress
Anti-inflammatoryInhibition of inflammatory pathways through molecular interactions
AnticancerInduces apoptosis in cancer cell lines, particularly breast cancer (MCF-7)

Q & A

Q. How can advanced spectroscopic techniques (e.g., in-situ Raman) probe reaction intermediates during synthesis?

  • Methodology : Use flow chemistry setups with integrated Raman probes to monitor azo-coupling kinetics. Compare time-resolved spectra with DFT-simulated vibrational modes to identify transient intermediates (e.g., diazonium ions) .

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